1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a methoxybenzylidene group at the 1-position and a nitro group at the 6-position of the acenaphthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and 6-nitroacenaphthene in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like toluene under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Condensation: Piperidine, toluene as a solvent.
Major Products Formed
Reduction: 1-(4-Aminobenzylidene)-6-nitroacenaphthene.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
Condensation: Complex acenaphthene derivatives with extended conjugation.
Scientific Research Applications
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials and non-linear optical materials
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxybenzylidene moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzylidene)-4-butylaniline: Similar structure with a butyl group instead of the nitro group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Contains a cyclohexadienone core instead of acenaphthene
Uniqueness
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both the methoxybenzylidene and nitro groups on the acenaphthene core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15NO3 |
---|---|
Molecular Weight |
317.3g/mol |
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-5-nitro-1H-acenaphthylene |
InChI |
InChI=1S/C20H15NO3/c1-24-16-7-5-13(6-8-16)11-15-12-14-3-2-4-18-19(21(22)23)10-9-17(15)20(14)18/h2-11H,12H2,1H3/b15-11- |
InChI Key |
PPLPIJDWPYDQNE-PTNGSMBKSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.